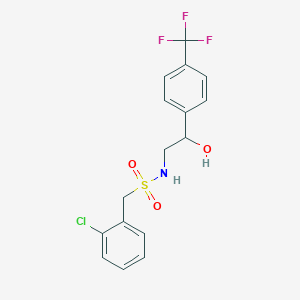
1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15ClF3NO3S and its molecular weight is 393.81. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One of the primary research applications of 1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide and related compounds is in the synthesis and characterization of new chemical entities. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes, in the presence of dichlorobis(triphenylphosphine)palladium, leads to the one-step synthesis of 1-methylsulfonyl-indoles with various functional groups (Sakamoto et al., 1988). This highlights the compound's utility in facilitating complex organic synthesis reactions.
Self-assembly and Supramolecular Structures
Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands demonstrates the role of methanesulfonate reactions in the formation of three-dimensional supramolecular assemblies. These structures exhibit continuous channels of voids, showcasing the potential of these compounds in material science for creating novel architectures with unique properties (Shankar et al., 2011).
Antifungal Agents
The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol and its derivatives have been developed as orally effective α-styryl carbinol derivatives for the treatment and prevention of systemic fungal infections. This showcases the pharmaceutical applications of such compounds, particularly in the development of new antifungal agents (PestiJaan et al., 1998).
Catalysis and Reaction Mechanisms
The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by Cp*Ir(OTf)(MsDPEN) complexes, with 1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide derivatives achieving up to 99% enantiomeric excess, illustrates the compound's application in catalysis and the study of reaction mechanisms. This research provides valuable insights into the design of catalytic systems for asymmetric synthesis (Ohkuma et al., 2007).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c17-14-4-2-1-3-12(14)10-25(23,24)21-9-15(22)11-5-7-13(8-6-11)16(18,19)20/h1-8,15,21-22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRCFMPRGDXYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

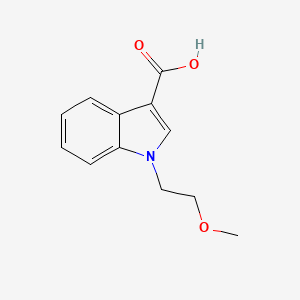
![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
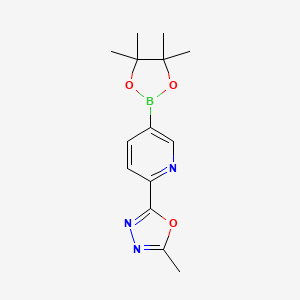
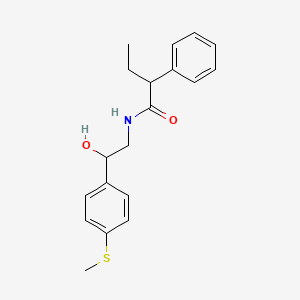
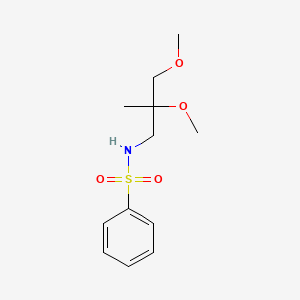

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)

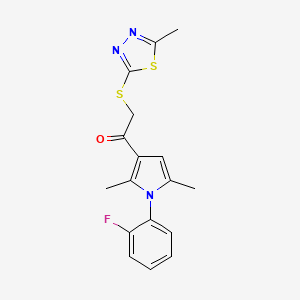
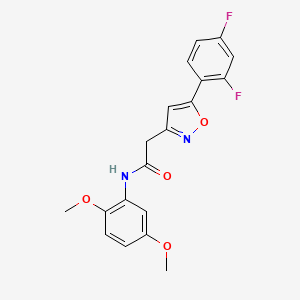

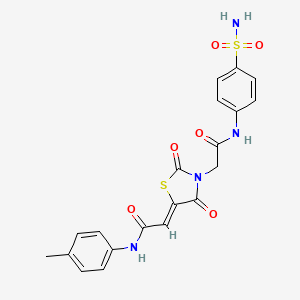
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)